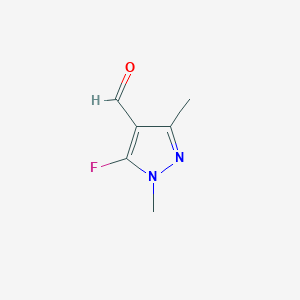

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBYBDIMFRIMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

Oxidation: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively. Notable applications include:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant growth inhibition in cancer cell lines. For instance, one study reported an IC50 value of 12.50 µM against MDA-MB-231 breast cancer cells.

- Anti-inflammatory Properties : The compound has shown potential in reducing pro-inflammatory cytokines like TNF-alpha, indicating its utility in treating inflammatory diseases.

Materials Science

In materials science, 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is investigated for developing novel materials with specific properties such as fluorescence or conductivity. Its ability to form stable adducts with various nucleophiles makes it suitable for creating advanced materials.

Agricultural Chemistry

This compound has applications in agrochemicals, particularly as a precursor for synthesizing fungicides and herbicides. Its derivatives are explored for their efficacy against plant pathogens, enhancing agricultural productivity .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Evaluation | Significant growth inhibition in MDA-MB-231 cells (IC50 = 12.50 µM) |

| Anti-inflammatory Effects | Reduction of TNF-alpha levels in vitro, suggesting therapeutic potential for inflammatory diseases |

| Antifungal Activity | Moderate antifungal activity against Gibberella zeae, outperforming some commercial fungicides |

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

5-Fluoro-1,3-dimethyl-1H-pyrazole:

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the aldehyde.

Uniqueness

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical transformations. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug discovery and development.

Biological Activity

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring with a fluorine atom at the 5-position and an aldehyde functional group at the 4-position. Its synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Pyrazole Ring : Utilizing suitable precursors to construct the pyrazole framework.

- Introduction of Functional Groups : Modifying the structure to incorporate the aldehyde and fluorine substituents.

The compound can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to yield alcohols, broadening its utility in synthetic chemistry .

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activities. Specifically, this compound has been evaluated for its effects on various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 12.50 | Inhibition of cell proliferation |

| This compound | HepG2 (Liver) | 26.00 | Induction of apoptosis |

Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer types, including breast and liver cancers . Its mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been investigated for antimicrobial and anti-inflammatory effects. It has demonstrated potential in inhibiting bacterial growth and reducing inflammation through various biochemical pathways .

Table 2: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli | |

| Anti-inflammatory | Reduction in TNF-alpha levels |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances binding affinity to enzymes or receptors involved in critical biological processes. For instance:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to stable adducts that inhibit enzymatic activity.

- Receptor Modulation : It may alter receptor signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Study : A study demonstrated that a derivative similar to this compound exhibited significant growth inhibition in MDA-MB-231 breast cancer cells with an IC50 value of 12.50 µM .

- Anti-inflammatory Research : Another investigation found that this compound reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, and what are their critical optimization parameters?

The synthesis of pyrazole carbaldehydes typically employs the Vilsmeier-Haack reaction, where formylation occurs at the 4-position of the pyrazole ring. For fluorinated derivatives, pre-functionalization of the pyrazole core with fluorine at the 5-position is essential. Key steps include:

- Halogenation : Introducing fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH ( ).

- Formylation : Reaction with DMF/POCl₃ (Vilsmeier reagent) at 0–5°C to avoid over-chlorination ( ).

- Methylation : Dimethylation at the 1- and 3-positions using methyl iodide and a base (e.g., K₂CO₃) in acetone (). Critical parameters: Temperature control during formylation, stoichiometric ratios of fluorinating agents, and inert atmosphere to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- NMR : ¹H and ¹³C NMR to verify fluorine coupling patterns (e.g., absence of splitting in ¹H NMR due to fluorine’s quadrupolar relaxation) and aldehyde proton resonance at δ 9.8–10.2 ppm ( ).

- X-ray crystallography : Single-crystal analysis confirms the planar pyrazole ring, dihedral angles between substituents, and hydrogen bonding of the aldehyde group ().

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) ( ). Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or regioisomeric byproducts .

Q. What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be mitigated?

- Chlorinated Byproducts : Arise from incomplete fluorination or residual POCl₃ during formylation. Mitigation: Use excess fluorinating agents and rigorous purification via column chromatography (hexane/ethyl acetate) ( ).

- Oxidation Products : Aldehyde oxidation to carboxylic acid under basic conditions. Mitigation: Avoid prolonged exposure to air and use anhydrous solvents ( ).

- Regioisomers : Incorrect substitution patterns due to competing reaction pathways. Mitigation: Optimize reaction time and monitor via TLC .

Q. What solvent systems and crystallization conditions yield high-purity this compound?

- Recrystallization Solvents : Ethanol/water (4:1) or dichloromethane/hexane mixtures yield needle-like crystals with >98% purity ().

- Crystallization Tips : Slow evaporation at 4°C enhances crystal lattice formation. Add a seed crystal to avoid amorphous precipitates ().

- Purity Validation : HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm ( ).

Q. How does the fluorine substituent influence the compound’s reactivity in subsequent derivatization reactions?

Fluorine’s electronegativity enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions or hydrazine condensations). However, steric hindrance from the 1,3-dimethyl groups may slow reactions at the 4-position. Computational studies (DFT) suggest fluorine’s inductive effect lowers the LUMO energy of the aldehyde by ~0.5 eV, increasing reactivity ( ).

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in fluorination steps across different synthetic protocols?

Discrepancies arise from competing SN1/SN2 pathways during fluorination. For example:

- SN1 Dominance : Polar protic solvents (e.g., MeOH) favor carbocation formation, leading to racemization and lower yields ().

- SN2 Dominance : Aprotic solvents (e.g., DMF) promote direct displacement, improving regioselectivity. Kinetic studies using ¹⁹F NMR show a 30% yield increase in DMF vs. MeOH ( ).

- Catalyst Effects : Addition of crown ethers (18-crown-6) enhances fluoride ion solubility, accelerating SN2 pathways .

Q. How can computational chemistry (e.g., DFT, MD simulations) guide the design of pyrazole-carbaldehyde derivatives with enhanced bioactivity?

- DFT Applications : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For 5-fluoro-1,3-dimethyl derivatives, the aldehyde carbon has the highest electrophilicity (ƒ⁺ = 0.12), making it ideal for Schiff base formation ( ).

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme). The fluorine atom’s van der Waals radius (1.47 Å) allows optimal fit into hydrophobic pockets ().

- MD Simulations : Assess solvation effects on stability; aqueous simulations reveal aggregation tendencies due to the hydrophobic dimethyl groups .

Q. What strategies resolve conflicting spectroscopic data between synthetic batches, particularly in ¹³C NMR assignments?

- Isotopic Labeling : Use ¹⁵N-labeled pyrazole precursors to clarify nitrogen-adjacent carbon shifts ().

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to distinguish between C-4 (aldehyde) and C-5 (fluorine-bearing) carbons ().

- Reference Standards : Compare with crystallographically validated spectra (). Discrepancies >0.3 ppm suggest structural anomalies .

Q. How can researchers leverage this compound as a building block for fused heterocyclic systems (e.g., pyrazolo[3,4-c]pyrazoles)?

- Cyclocondensation : React with hydrazine hydrate in acetic acid/ethanol under reflux to form pyrazolo[3,4-c]pyrazoles (80% yield) ().

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine introduces 1,2,3-triazole moieties ().

- Photocatalysis : Visible-light-mediated [2+2] cycloaddition with alkenes yields strained cyclobutane-fused derivatives ().

Q. What experimental and theoretical approaches validate the compound’s potential as a kinase inhibitor scaffold?

- Enzymatic Assays : Test against PIM1 kinase (IC₅₀ determination via ADP-Glo™ assay). Fluorine’s electron-withdrawing effect enhances hydrogen bonding with kinase hinge regions ().

- SAR Studies : Modify the aldehyde to thiosemicarbazones and compare inhibitory activity. Methyl groups at 1,3-positions reduce steric clash in the ATP-binding pocket ().

- Free Energy Calculations (MM-PBSA) : Predict binding affinities; ΔG values <−7 kcal/mol indicate high potency .

Q. Methodological Notes

- Contradiction Analysis : Cross-validate synthetic protocols using control experiments (e.g., omitting fluorinating agents) to isolate side reactions ( vs. 9).

- Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) that impact crystallinity and purity ().

- Safety : Use fluorinated intermediates in fume hoods due to potential HF release ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.